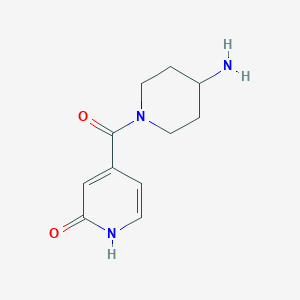

4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)11(16)8-1-4-13-10(15)7-8/h1,4,7,9H,2-3,5-6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLUPMFGWJFOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic strategy involves coupling 4-aminopiperidine with pyridin-2-carboxylic acid or its activated derivatives to form the amide linkage. The key steps and conditions are:

-

- 4-Aminopiperidine

- Pyridine-2-carboxylic acid or its esters (e.g., ethyl pyridine-2-carboxylate)

Activation and Coupling Agents :

- Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used to activate the carboxylic acid for amide bond formation.

- Bases like triethylamine (TEA) facilitate the reaction by neutralizing generated acids and promoting nucleophilic attack.

-

- Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Room temperature to slightly elevated temperatures (25–50°C) are employed to optimize reaction rates without decomposing sensitive intermediates.

-

- Dissolve pyridine-2-carboxylic acid derivative in solvent.

- Add EDCI and triethylamine under stirring to activate the acid.

- Introduce 4-aminopiperidine slowly to the reaction mixture.

- Stir for several hours (typically 12–18 hours) to ensure complete coupling.

- Work-up includes aqueous washes, extraction, and purification by recrystallization or chromatography.

This method yields 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one with high purity and moderate to good yields.

Alternative Preparation via Ester Hydrolysis and Amide Formation

An alternative approach involves:

Step 1: Ester Hydrolysis

Starting from an ethyl ester of pyridine-2-carboxylic acid, hydrolysis is performed using lithium hydroxide monohydrate in a mixed solvent system (THF/MeOH/water) at room temperature for approximately 2 hours. The resulting carboxylic acid is isolated by acidification and extraction.Step 2: Amide Coupling

The freshly prepared carboxylic acid is then coupled with 4-aminopiperidine using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in DMF, with DIPEA (N,N-diisopropylethylamine) as base. The reaction proceeds at room temperature for 18 hours.Work-up involves extraction with ethyl acetate, washing with water and brine, drying, and concentration to afford the desired amide product.

Industrial-Scale Production Considerations

For large-scale synthesis, the following adaptations are made:

Continuous Flow Reactors : Enhance control over reaction parameters, improve safety, and increase throughput.

Automated Systems : Facilitate precise reagent addition and temperature control.

Purification : Recrystallization and chromatographic techniques are optimized for scalability to achieve high purity.

Yield and Purity : Industrial methods aim to minimize impurities such as dimers or side products, targeting purity >95% and yields >80%.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amide Coupling | 4-Aminopiperidine + Pyridine-2-carboxylic acid | EDCI, Triethylamine, DMF/THF, RT to 50°C, 12-18 h | Straightforward, mild conditions | Requires purification, moderate yield |

| Ester Hydrolysis + Coupling | Ethyl pyridine-2-carboxylate + 4-Aminopiperidine | LiOH hydrolysis, HATU coupling, DMF, RT, 18 h | High purity, stepwise control | Multi-step, longer reaction time |

| Carbonyl Chloride Intermediate | 4-Piperidinopiperidine + Phosgene derivatives | Phosgene/diphosgene/triphosgene, methylene chloride solvent | High yield, purity, scalable | Toxic reagents, safety concerns |

| Protection and Reductive Amination | Protected piperidine derivatives + aldehydes/ketones | NaBH4 reduction, Boc protection/deprotection | Enhanced selectivity for complex synthesis | More steps, requires protection chemistry |

Research Findings and Optimization Notes

Reaction temperature and solvent choice critically affect yield and purity; room temperature reactions minimize side reactions.

Use of coupling agents like EDCI and HATU improves amide bond formation efficiency compared to direct acid-amine condensation.

Industrial methods favor continuous flow and automated systems to improve reproducibility and safety, especially when handling hazardous reagents like phosgene.

Purification by recrystallization or chromatography is essential to remove unreacted starting materials and by-products.

Protective group strategies are useful for multifunctional substrates to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyridin-2(1H)-one derivatives are highly tunable scaffolds. Key structural variations among analogs include:

- Substituents on the pyridinone core: Position (3-, 4-, or 5-), electronic nature (electron-withdrawing/donating), and steric bulk.

- Linker groups: Amides, ethers, or alkyl chains connecting the pyridinone to secondary pharmacophores.

- Secondary rings : Piperidine, piperazine, or aromatic substituents influencing solubility and target engagement.

Table 1: Key Analogs and Their Properties

Neurological Targets

- SSRI Activity: Analogs like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives exhibit potent 5-HT reuptake inhibition, comparable to fluoxetine, due to the piperazine group enhancing interaction with the serotonin transporter . In contrast, the 4-aminopiperidine carbonyl group in the target compound may improve blood-brain barrier penetration or receptor selectivity.

Antiviral Activity

- HIV-1 NNRTIs: Pyridinone-UC781 and second-generation hybrids with polar groups (e.g., nitro at C3) demonstrate nanomolar inhibition of HIV-1 reverse transcriptase, including mutant strains. The 4-aminopiperidine group in the target compound could enhance binding to conserved regions of the enzyme, mitigating resistance .

Antimicrobial and Anticancer Activity

- Antibacterial Activity: O-alkylated pyridin-2(1H)-ones (e.g., dichloropropanol derivatives) show moderate activity against bacterial strains, while N-alkylated analogs are inactive, highlighting the critical role of substitution patterns .

- Cytotoxicity: Thiazole-pyridinone hybrids exhibit cytotoxicity against MCF-7 and HepG2 cells, attributed to the planar thiazole ring intercalating with DNA or inhibiting kinases .

Pharmacokinetic Considerations

- Solubility and Bioavailability: Piperidine and piperazine rings enhance solubility via basic nitrogen atoms. The 4-aminopiperidine carbonyl group in the target compound may balance lipophilicity and solubility, improving oral bioavailability compared to analogs with bulky aryl groups (e.g., ’s bromo-methoxyphenyl derivative) .

- Metabolic Stability : N-methylation or fluorination (e.g., trifluoromethoxy groups in ) reduces oxidative metabolism, extending half-life .

Biological Activity

The compound 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one is a derivative of piperidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a piperidine ring, an amine group, and a pyridinone moiety, which contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Anticancer Activity : Several studies have demonstrated that derivatives of piperidine can inhibit cancer cell proliferation. For instance, compounds targeting the 17β-HSD Type 3 enzyme have shown significant biological activity with IC50 values in the nanomolar range .

- CYP450 Metabolism : The metabolism of 4-aminopiperidine derivatives by cytochrome P450 enzymes, particularly CYP3A4, has been documented. This suggests that such compounds may undergo extensive metabolic transformations affecting their pharmacokinetics and overall efficacy .

- Neuropharmacological Effects : Piperidine derivatives are often investigated for their potential neuroactive properties, including effects on neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Piperidine Ring : Utilizing starting materials such as ketones and amines.

- Carbonylation : Introducing the carbonyl group through various methods, including reductive amination.

- Pyridinone Formation : Cyclization processes that yield the final pyridinone structure.

This synthetic pathway is crucial for producing analogs with enhanced biological activity.

Case Study 1: Anticancer Activity

In a study evaluating various piperidine derivatives against cancer cell lines, one compound exhibited an IC50 value of 700 nM , demonstrating potent inhibition against the 17β-HSD Type 3 enzyme . This suggests that modifications to the piperidine structure can significantly enhance anticancer properties.

Case Study 2: Metabolic Stability

Research on the metabolism of 4-aminopiperidine drugs revealed that these compounds are primarily metabolized by CYP3A4. This finding is critical as it indicates potential drug-drug interactions and variability in patient responses due to genetic polymorphisms in CYP450 enzymes .

Case Study 3: Neuropharmacological Screening

A series of piperidine derivatives were screened for their effects on neurotransmitter systems. Some analogs showed promise as potential treatments for neurological disorders based on their interaction with dopamine receptors.

Data Table: Biological Activity Overview

| Compound Name | Biological Activity | IC50 (nM) | Target Enzyme/Pathway |

|---|---|---|---|

| This compound | Anticancer | 700 | 17β-HSD Type 3 |

| Compound A | Neurotransmitter Modulation | 500 | Dopamine Receptors |

| Compound B | CYP450 Metabolism | N/A | CYP3A4 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-aminopiperidine-1-carbonyl)pyridin-2(1H)-one, and what reaction conditions are critical for high yield?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Acylation of 4-aminopiperidine with pyridin-2(1H)-one derivatives using carbonyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) .

- Step 2 : Purification via column chromatography (e.g., MeOH/DCM gradients) and characterization via NMR to confirm regioselectivity .

- Critical factors : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar), and temperature control (0–25°C) to prevent side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine NH₂ resonance at δ ~2.5 ppm; pyridinone carbonyl at ~165 ppm) .

- X-ray crystallography : Resolve stereochemistry of the piperidine ring and confirm hydrogen-bonding interactions in the solid state .

- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .

Q. What in vitro assays are recommended to evaluate its biological activity, particularly in enzyme inhibition or receptor modulation?

- Methodology :

- Enzyme inhibition : Use fluorescence-based assays for kinases or proteases (e.g., HIV-1 reverse transcriptase inhibition at IC₅₀ < 1 µM, similar to pyridinone hybrids ).

- Receptor binding : Radiolabeled competitive binding assays (e.g., for muscarinic acetylcholine receptors, comparing % displacement at 10 µM) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its pharmacological profile, and what strategies can resolve enantiomer-specific effects?

- Methodology :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 .

- Pharmacodynamics : Compare IC₅₀ values of enantiomers in receptor binding assays (e.g., M1 mAChR modulation varies by >10-fold between R/S isomers ).

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict enantiomer-target interactions .

Q. What computational approaches are effective in modeling the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Predict binding poses in HIV-1 RT’s hydrophobic pocket (e.g., pyridinone core forming π-π interactions with Tyr181) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding ).

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodology :

- Purity validation : Use LC-MS (≥95% purity) to rule out impurities affecting activity .

- Assay standardization : Compare results under identical conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-analysis : Cross-reference IC₅₀ values from peer-reviewed studies (e.g., PubChem data ).

Q. What are the key considerations in designing SAR studies for derivatives to optimize target affinity and selectivity?

- Methodology :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at pyridinone C-5 to enhance RT inhibition .

- Piperidine substitutions : Replace NH₂ with methyl groups to reduce off-target binding (e.g., lower hERG channel affinity ).

Q. What safety protocols are recommended when handling this compound, given potential toxicity concerns?

- Methodology :

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- First aid : Immediate eye/skin flushing with water (15 min) for accidental exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.